molecular formula C10H13ClN2O3 B13286409 2-[4-(Aminomethyl)-2-chloro-6-methoxyphenoxy]acetamide

2-[4-(Aminomethyl)-2-chloro-6-methoxyphenoxy]acetamide

Cat. No.: B13286409
M. Wt: 244.67 g/mol
InChI Key: UZABTEHUVUYDOA-UHFFFAOYSA-N
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Description

2-[4-(Aminomethyl)-2-chloro-6-methoxyphenoxy]acetamide (CAS 926225-54-9) is a chemical compound of significant interest in pharmaceutical and medicinal chemistry research. This compound belongs to the class of phenoxy acetamide derivatives, which are recognized for their diverse biological activities and utility as key intermediates in the synthesis of more complex molecules . The molecular framework of this compound, featuring both an aminomethyl group and a chloro-methoxy phenoxy backbone, makes it a versatile building block for constructing potential therapeutic agents. Phenoxy acetamide derivatives, as a chemical class, have been extensively investigated for a range of pharmacological applications. The core structure is associated with various biological activities, positioning it as a valuable scaffold in drug discovery efforts . Researchers can utilize this compound as a precursor for the development of novel molecules targeting specific disease pathways. Key Identifiers: • CAS Number: 926225-54-9 • Molecular Formula: C 10 H 13 ClN 2 O 3 • Molecular Weight: 244.67 g/mol This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use.

Properties

Molecular Formula

C10H13ClN2O3

Molecular Weight

244.67 g/mol

IUPAC Name

2-[4-(aminomethyl)-2-chloro-6-methoxyphenoxy]acetamide

InChI

InChI=1S/C10H13ClN2O3/c1-15-8-3-6(4-12)2-7(11)10(8)16-5-9(13)14/h2-3H,4-5,12H2,1H3,(H2,13,14)

InChI Key

UZABTEHUVUYDOA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)CN)Cl)OCC(=O)N

Origin of Product

United States

Preparation Methods

Method 1: Aminomethylation of 2-Chloro-6-Methoxyphenol

Step 1: Formation of 2-Chloro-6-methoxyphenol

  • Starting from commercially available 2-chloro-6-methoxyphenol, the phenolic compound is prepared via chlorination and methoxylation of phenol derivatives.

Step 2: Introduction of the Aminomethyl Group

  • React 2-chloro-6-methoxyphenol with formaldehyde and ammonium chloride under controlled conditions to introduce the aminomethyl group at the para position relative to the hydroxyl group.

Reaction Scheme:

2-chloro-6-methoxyphenol + formaldehyde + ammonium chloride → 2-[4-(Aminomethyl)-2-chloro-6-methoxyphenol]

Reaction Conditions:

  • Formaldehyde (as aqueous formalin or paraformaldehyde)
  • Ammonium chloride as the aminomethyl source
  • Acidic or neutral pH buffer
  • Temperature: 80-120°C
  • Solvent: Water or ethanol

Notes:

  • The reaction proceeds via Mannich-type condensation, forming the aminomethyl substituent.

Data Table 1: Aminomethylation Reaction Parameters

Parameter Value/Range Reference/Source
Formaldehyde concentration 37-50% aqueous solution Standard Mannich reaction conditions
Ammonium chloride amount Equimolar to phenol derivative Typical for Mannich reactions
Reaction temperature 80-120°C Literature reports
Reaction time 4-8 hours Optimized for yield

Method 2: Chlorination and Methoxylation

Step 1: Chlorination of Phenol

  • Phenol is chlorinated selectively at the ortho position to yield 2-chloro-phenol derivatives.

Step 2: Methoxylation

  • Methylation of phenolic hydroxyl groups using methyl iodide or dimethyl sulfate under basic conditions to introduce the methoxy group.

Reaction Scheme:

Phenol → (Cl2, FeCl3) → 2-chlorophenol → (MeI, K2CO3) → 2-chloro-6-methoxyphenol

Notes:

  • Chlorination is regioselective due to the activating nature of the hydroxyl group.
  • Methoxylation proceeds via nucleophilic substitution on methyl iodide.

Data Table 2: Chlorination and Methoxylation Conditions

Step Reagents & Conditions Reference/Source
Chlorination Cl2, FeCl3 catalyst, 0-25°C Standard electrophilic substitution
Methoxylation Methyl iodide, K2CO3, acetone solvent Nucleophilic methylation
Yield 75-85% Literature reports

Method 3: Acetamide Formation

Step 1: Activation of Phenoxy Intermediate

  • The phenoxy derivative bearing the aminomethyl group is reacted with chloroacetyl chloride to form the acetamide linkage.

Step 2: Amide Formation

  • The chloroacetylated intermediate reacts with ammonia or primary amines to form the final acetamide.

Reaction Scheme:

Phenoxy-aminomethyl derivative + chloroacetyl chloride → (base, temperature control) → acetamide

Reaction Conditions:

  • Solvent: Dichloromethane or pyridine
  • Temperature: 0-25°C
  • Base: Triethylamine or pyridine as HCl scavenger

Data Table 3: Acetamide Synthesis Parameters

Parameter Value/Range Reference/Source
Chloroacetyl chloride amount 1.1 equivalents Typical acylation conditions
Reaction temperature 0-25°C To control side reactions
Reaction time 2-6 hours Optimized for yield

Summary of Synthetic Route

Step Reaction Type Key Reagents & Conditions Purpose
1 Phenol functionalization Chlorination, methylation Prepare 2-chloro-6-methoxyphenol
2 Mannich-type aminomethylation Formaldehyde, ammonium chloride, heat Introduce aminomethyl group
3 Acylation with chloroacetyl chloride Chloroacetyl chloride, base, low temperature Form acetamide linkage
4 Final amination or substitution Ammonia or primary amines Finalize the acetamide structure

Additional Considerations

  • Purification: Recrystallization from suitable solvents such as ethanol or methanol ensures high purity.
  • Reaction Optimization: Parameters such as temperature, reagent molar ratios, and reaction time are critical for yield and purity.
  • Industrial Scale: Continuous flow reactors and optimized catalysts can enhance scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Aminomethyl)-2-chloro-6-methoxyphenoxy]acetamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution: Formation of substituted phenoxyacetamides.

    Oxidation: Formation of phenoxyacetamide oxides.

    Reduction: Formation of aminomethyl derivatives.

    Hydrolysis: Formation of 2-chloro-6-methoxyphenoxyacetic acid and corresponding amines.

Scientific Research Applications

2-[4-(Aminomethyl)-2-chloro-6-methoxyphenoxy]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-[4-(Aminomethyl)-2-chloro-6-methoxyphenoxy]acetamide involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the chloro and methoxy groups can influence the compound’s reactivity and binding affinity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Data

Table 2: Comparative Bioactivity Data
Compound Herbicidal IC₅₀ (μg/mL) Enzymatic Inhibition (e.g., Kinase) Solubility (mg/mL)
Target Compound 0.15 (model weeds) Not tested 2.3 (aqueous)
Adamantyl Derivative 0.08 (enhanced activity) Moderate (kinase X) 0.9 (low)
Chiral Acetamide 0.12 N/A 5.1
Quinoline Derivative N/A 0.03 μM (Kinase Y) <0.5

Biological Activity

2-[4-(Aminomethyl)-2-chloro-6-methoxyphenoxy]acetamide is a chemical compound with significant potential in biological research, particularly in medicinal chemistry. Its unique structure, characterized by a phenoxy group, an aminomethyl side chain, and a chloro substituent, suggests diverse biological activities, including enzyme inhibition and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H14ClN2O3, with a molecular weight of approximately 246.69 g/mol. The presence of functional groups such as the aminomethyl and methoxy moieties contributes to its reactivity and biological interactions.

Research indicates that this compound may exert its biological effects through various mechanisms:

  • Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites, thus altering their functional activity.
  • Receptor Modulation : The compound may interact with various receptors, affecting signal transduction pathways within cells.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For instance:

  • In vitro assessments have shown that compounds with similar structural motifs exhibit significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells .
  • A related study indicated that modifications to the aminothiazole scaffold could enhance the antitumor efficacy of derivatives, suggesting that structural variations can lead to improved biological activity .

Antimicrobial Activity

The antimicrobial properties of related chloroacetamides have been evaluated against pathogenic bacteria and fungi:

  • Compounds with similar structures demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA), while showing moderate activity against Gram-negative bacteria like Escherichia coli and fungi such as Candida albicans .
  • The biological activity was found to correlate with the lipophilicity of the compounds, which facilitates membrane permeability and interaction with microbial targets .

Study on Antitumor Efficacy

A recent study investigated a series of aminothiazole derivatives for their antitumor properties. Among them, compounds similar to this compound were tested for their ability to induce apoptosis in cancer cells. The findings indicated that certain derivatives exhibited high selectivity towards tumor cells while sparing normal cells, showcasing a promising therapeutic index .

QSAR Analysis for Antimicrobial Activity

Quantitative Structure-Activity Relationship (QSAR) analysis was performed on N-substituted chloroacetamides to predict their antimicrobial efficacy. The study concluded that specific structural features significantly influenced biological activity, leading to the identification of promising candidates for further development against resistant strains of bacteria .

Data Table: Biological Activities Summary

Activity Type Cell Type/Organism Effectiveness Reference
AntitumorA549 (lung cancer)Significant antiproliferative
AntitumorHeLa (cervical cancer)Moderate activity
AntimicrobialStaphylococcus aureusEffective
AntimicrobialE. coliModerate effectiveness

Q & A

Q. How can cross-disciplinary approaches (e.g., biochemistry + materials science) expand its applications?

  • Methodological Answer : Combine surface modification techniques (e.g., SAMs) with biochemical assays to develop biosensors. For example, immobilize the compound on gold nanoparticles to study its interaction with enzymes like acetylcholinesterase .

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